molecular formula C11H12ClNO3 B1626289 methyl(2E)-[2-(chloromethyl)phenyl](methoxyimino)acetate CAS No. 189813-45-4

methyl(2E)-[2-(chloromethyl)phenyl](methoxyimino)acetate

Cat. No. B1626289
M. Wt: 241.67 g/mol
InChI Key: GMZGDMPLWXWBQJ-JLHYYAGUSA-N
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Description

Methyl(2E)-2-(chloromethyl)phenylacetate is a chemical compound with the molecular formula C11H12ClNO3 . It is an impurity from the pesticide active ingredient, Trifloxystrobin, a broad-spectrum foliar fungicide used in plant protection .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 241.050568 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.67 . It has a density of 1.264, a melting point of 56-61°C, and a predicted boiling point of 300.8±25.0 °C . It also has a predicted refractive index of 1.560 and a predicted flash point of 135.7±23.2 °C .

Scientific Research Applications

1. Antifungal Properties:

  • Methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetates, including methyl(2E)-2-(chloromethyl)phenylacetate, demonstrate moderate fungicidal activity against Rhizoctonia solani, a plant pathogen (Liu et al., 2014).
  • Similar compounds, specifically ester 2-(2-({(1-(4-chlorophenyl)-1H-pyrazol-3-yl)-oxy}methyl)phenyl)-2-(methoxyimino)acetate, showed greater fungicidal activity than the control compound pyraclostrobin (Lv et al., 2015).

Synthesis and Structural Studies

2. Synthesis and Crystal Structure Analysis:

  • The compound (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl) acetate, a variant of the subject chemical, was synthesized and its molecular structure was investigated using X-ray crystallography (Mao et al., 2015).
  • Another study synthesized methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate, a related compound, confirming its structure through IR and 1H NMR (Zhang Guo-fu, 2012).

Application in Novel Compounds

3. Application in New Molecules:

  • Novel oxime ether derivatives containing 1-aryl-3-oxypyrazoles were synthesized, where (E)-methyl 2-(2-({(1-(4-chlorophenyl)-1H-pyrazol-3-yl)-oxy}methyl)phenyl)-2-(methoxyimino)acetate was a key compound, showing potent antifungal activities (Lv et al., 2015).
  • Synthesis of derivatives of Methyl 2-Methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate revealed potent antifungal activities against various pathogenic fungi (Li & Yang, 2009).

Other Relevant Research

4. Related Chemical Reactions and Synthesis:

  • Benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester into (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester using N-bromosuccinimide showed high efficiency and yield in 1,2-dichlorobenzene (Lee & Ra, 2016).

properties

IUPAC Name

methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGDMPLWXWBQJ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019394
Record name Methyl (2E)-(2-(chloromethyl)phenyl)(methoxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate

CAS RN

189813-45-4
Record name Methyl (αE)-2-(chloromethyl)-α-(methoxyimino)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189813-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-(2-(chloromethyl)phenyl)(methoxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2E)-[2-(chloromethyl)phenyl](methoxyimino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzeneacetic acid, 2-(chloromethyl)-α-(methoxyimino)-, methyl ester, (αE)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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